SB-656104

Pharmacokinetics Blood Clearance In Vivo DMPK

SB-656104 is the superior 5-HT7 antagonist for chronic CNS studies, engineered to overcome the pharmacokinetic limitations of SB-269970. With 2.4-fold slower blood clearance (58 vs. 140 mL/min/kg), a 5.1 h oral half-life, and a 0.9:1 brain-to-blood ratio, it ensures sustained central target engagement at lower, less frequent doses. Its cleaner selectivity profile—63-fold lower 5-HT1D, ~110-fold lower 5-HT2B, and >47-fold lower α1B affinity—reduces off-target confounds in behavioral, cognitive, and urological research. Validated in MK-801-induced cognitive impairment (3–30 mg/kg i.p.) and the 5-CT hypothermia model (ED50 2 mg/kg i.p.). For experiments demanding prolonged, selective 5-HT7 blockade with reproducible in vivo occupancy, SB-656104 is the definitive tool compound.

Molecular Formula C25H30ClN3O3S
Molecular Weight 488.0 g/mol
Cat. No. B15619081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-656104
Molecular FormulaC25H30ClN3O3S
Molecular Weight488.0 g/mol
Structural Identifiers
InChIInChI=1S/C25H30ClN3O3S/c26-20-4-6-22(7-5-20)32-23-11-16-28(17-12-23)15-10-21-2-1-14-29(21)33(30,31)24-8-3-19-9-13-27-25(19)18-24/h3-9,13,18,21,23,27H,1-2,10-12,14-17H2/t21-/m1/s1
InChIKeyQEGMGDYIJDZJCI-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SB-656104 (SB-656104-A): A Selective 5-HT7 Receptor Antagonist with Quantifiable Pharmacokinetic Advantages for In Vivo Research Procurement


SB-656104 (SB-656104-A hydrochloride) is an indole-sulfonamide-based, selective, brain-penetrant 5-HT7 receptor antagonist developed through a focused structure-activity relationship (SAR) program at GlaxoSmithKline [1]. It potently displaces [3H]-SB-269970 from human recombinant 5-HT7(a) receptors (pKi 8.7 ± 0.1; Ki ≈ 2 nM) and functionally antagonizes 5-CT-stimulated cAMP accumulation with a pA2 of 8.5 [2]. The compound was specifically engineered to overcome the pharmacokinetic limitations of its predecessor SB-269970-A, demonstrating approximately 2.4-fold slower blood clearance and improved CNS penetration [1].

Why 5-HT7 Antagonists Cannot Be Interchanged: The SB-656104 Differentiation Case for Pharmacokinetic-Driven Experimental Designs


Selective 5-HT7 receptor antagonists exhibit profound differences in their pharmacokinetic (PK) profiles and off-target receptor engagement fingerprints that directly impact in vivo experimental outcomes. For example, the predecessor compound SB-269970-A, while similarly potent at 5-HT7 (pKi 8.9), suffers from rapid blood clearance (CLb ≈ 140 mL/min/kg) that necessitates frequent or high dosing and limits sustained target engagement [1]. The structural modifications introduced in SB-656104—specifically, replacement of the phenolic group with an indole moiety and substitution of the piperidinyl 4-methyl group with a heterocyclic ring—yielded a compound with markedly slower clearance, a quantifiably distinct selectivity fingerprint, and a unique pharmacological effect in micturition models not observed with SB-269970 [2]. These differences mean that substituting one 5-HT7 antagonist for another without accounting for PK and selectivity divergence risks confounded experimental interpretation and irreproducible results.

SB-656104 Quantitative Differentiation Evidence: Head-to-Head Pharmacokinetic, Selectivity, and Pharmacodynamic Data vs. SB-269970 and Other 5-HT7 Antagonists


2.4-Fold Slower Blood Clearance vs. SB-269970: A Determinant of Dosing Regimen and In Vivo Feasibility

SB-656104 demonstrates substantially slower systemic clearance compared to its direct chemical predecessor, SB-269970. Under matched experimental conditions—constant rate intravenous infusion to steady state in rats—SB-656104 cleared from blood at 58 ± 6 mL/min/kg, while SB-269970 cleared at approximately 140 mL/min/kg [1][2]. This represents an approximately 2.4-fold reduction in clearance (p < 0.05), translating to a longer terminal half-life of 2.0 ± 0.2 h following intravenous administration and 5.1 ± 1.1 h following oral dosing for SB-656104 [1].

Pharmacokinetics Blood Clearance In Vivo DMPK

Reduced Off-Target Engagement: Improved Selectivity Fingerprint Over 5-HT1D, 5-HT2A, 5-HT2B, D2, D3, and α1B Receptors vs. SB-269970

A side-by-side receptor profiling study comparing SB-656104 and SB-269970 against a panel of human cloned receptors reveals substantially reduced affinity of SB-656104 for several therapeutically relevant off-targets. At the 5-HT1D receptor, SB-656104 exhibits a pKi of 5.8, compared to 7.60 for SB-269970—a 63-fold reduction in affinity [1]. At the 5-HT2A receptor, SB-656104 shows pKi < 5.5 vs. < 7.20 for SB-269970; at 5-HT2B, pKi 5.0 vs. 7.04; at D2, pKi 6.5 vs. 7.01; at D3, pKi 5.6 vs. 6.49; and at α1B, pKi < 5.0 vs. 6.67 [1]. While both compounds maintain favorable selectivity over most 5-HT receptor subtypes, SB-656104's cleaner profile reduces the risk of confounding pharmacology arising from dopaminergic, adrenergic, and additional serotonergic receptor engagement.

Receptor Selectivity Off-Target Profiling Radioligand Binding

Improved Brain-to-Blood Partitioning Ratio: CNS Target Engagement Confidence vs. SB-269970

SB-656104 achieves a steady-state brain-to-blood concentration ratio of 0.9:1 in rats following constant rate i.v. infusion, compared to approximately 0.83:1 for SB-269970 under comparable conditions [1][2]. Although both compounds are classified as CNS-penetrant, the higher partitioning ratio of SB-656104 (an ~8% relative improvement) indicates a greater fraction of the compound distributes into brain tissue per unit of blood concentration, contributing to more predictable central target engagement.

CNS Penetration Brain-to-Blood Ratio Pharmacokinetics

Functional Antagonism In Vivo: 5-CT Hypothermia Reversal ED50 and REM Sleep Modulation with Quantified Effect Magnitudes

SB-656104 demonstrates robust in vivo 5-HT7 receptor occupancy as measured by reversal of 5-CT-induced hypothermia in guinea pigs (ED50 = 2 mg/kg i.p.), a validated pharmacodynamic model of central 5-HT7 receptor engagement [1]. In a direct functional comparison with SB-269970, the predecessor compound yielded a higher ED50 of 2.96 mg/kg i.p. in the same model [2], suggesting SB-656104 requires a ~33% lower dose to achieve equivalent in vivo target engagement. Furthermore, in the REM sleep model in rats, SB-656104 (30 mg/kg i.p.) significantly increased REM sleep latency by +93% and reduced total REM sleep duration at both 10 and 30 mg/kg i.p., effects qualitatively similar to those produced by SB-269970-A but achieved with the advantage of improved PK [1].

In Vivo Pharmacodynamics REM Sleep 5-CT Hypothermia Model

Cognitive Enhancement Efficacy: Reversal of MK-801-Induced Learning and Memory Deficits in Passive Avoidance and Morris Water Maze Tasks

SB-656104-A has been validated in two independent cognition assays relevant to schizophrenia and cognitive disorder research. In the passive avoidance (PA) test, pre-training administration of SB-656104-A at both 10 and 30 mg/kg i.p. significantly reversed MK-801-induced memory impairment in rats [1]. Post-training i.v. administration (0.3 mg/kg) also counteracted the MK-801 deficit, confirming that 5-HT7 receptor blockade can restore memory consolidation processes [1]. Critically, in the Morris water maze (MWM) test—a hippocampal-dependent spatial learning paradigm—SB-656104-A (3 mg/kg i.p.) reversed MK-801-induced learning impairment, whereas the selective 5-HT1A receptor antagonist WAY-100635 (0.3 and 1 mg/kg i.p.) failed to produce any effect [1]. This differential MWM outcome establishes that the procognitive effect is specifically attributable to 5-HT7 antagonism rather than general serotonergic modulation.

Cognition Learning and Memory MK-801 Model Schizophrenia Research

Differential Micturition Pharmacology: Unique Effect on Residual Bladder Volume Not Observed with SB-269970

In a head-to-head comparison of central 5-HT7 receptor antagonist effects on the micturition reflex in anaesthetized female rats, both SB-269970 and SB-656104 (administered i.c.v.) produced similar increases in volume and pressure thresholds and decreased distension-induced bladder contraction amplitude [1]. However, a critical pharmacological distinction emerged: SB-656104 (30 μg/kg i.c.v.) significantly increased residual bladder volume, whereas SB-269970 at doses up to 30 μg/kg i.c.v. produced no change in residual volume [1]. At higher doses, SB-269970 blocked the micturition reflex entirely; SB-656104 produced similar blockade but with the additional residual volume elevation [1]. This differential effect indicates that the two structurally distinct 5-HT7 antagonists produce non-identical functional outcomes in the urodynamic system, potentially reflecting differences in receptor interaction kinetics, accessory binding site engagement, or downstream signaling bias.

Micturition Urodynamics Bladder Function In Vivo Pharmacology

SB-656104 Optimal Research Application Scenarios: Evidence-Driven Selection for CNS, Urological, and Cognitive Pharmacology Programs


Chronic In Vivo CNS Studies Requiring Sustained 5-HT7 Receptor Occupancy

For behavioral or neurochemical studies requiring prolonged 5-HT7 receptor blockade (e.g., chronic dosing paradigms in depression, anxiety, or sleep research), SB-656104 is the superior choice over SB-269970 due to its 2.4-fold slower blood clearance (58 vs. 140 mL/min/kg) and longer terminal half-life of 5.1 h (oral) [1]. The 0.9:1 brain-to-blood ratio ensures that sustained systemic exposure translates directly into sustained central target engagement [1]. The ED50 of 2 mg/kg i.p. in the 5-CT hypothermia model provides a validated dosing benchmark for in vivo occupancy studies [1].

Cognitive Deficit Reversal Studies in Schizophrenia and NMDA Hypofunction Models

SB-656104 is specifically validated in MK-801-induced cognitive impairment models, where it reverses both passive avoidance memory deficits (10-30 mg/kg i.p.) and Morris water maze spatial learning deficits (3 mg/kg i.p.) [1]. The MWM efficacy is particularly significant because the 5-HT1A antagonist WAY-100635 failed in this paradigm, confirming that the procognitive effect is 5-HT7-specific [1]. Researchers using SB-656104 to probe the role of 5-HT7 receptors in cognition benefit from established dose-response data across two mechanistically distinct memory tasks.

Lower Urinary Tract and Micturition Physiology Research Requiring Differential Pharmacodynamic Profiling

SB-656104 uniquely increases residual bladder volume in the rat micturition reflex model—an effect not observed with SB-269970 [1]. This functional differentiation makes SB-656104 the appropriate tool compound for urological research programs investigating 5-HT7-mediated control of bladder function, particularly studies of detrusor-sphincter dyssynergia, bladder outlet obstruction, or post-void residual volume pathophysiology where distinct 5-HT7 antagonist pharmacology may have translational relevance [1].

Receptor Selectivity-Dependent Studies Where Dopaminergic or Adrenergic Confounds Must Be Minimized

For experiments where even modest D2, D3, or α1B receptor engagement could confound interpretation (e.g., studies of motor function, reward, or cardiovascular reflexes), SB-656104 offers a quantifiably cleaner selectivity profile than SB-269970. SB-656104 exhibits 63-fold lower 5-HT1D affinity, ~110-fold lower 5-HT2B affinity, approximately 3-fold lower D2 affinity, and >47-fold lower α1B affinity compared to SB-269970 [1]. This reduced off-target burden increases confidence that observed pharmacological effects are attributable to 5-HT7 receptor blockade alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-656104

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.